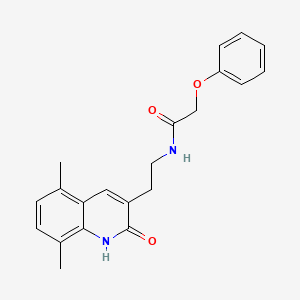

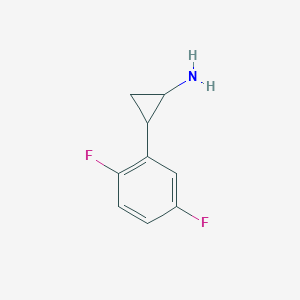

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxyacetamide, also known as DQ-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DQ-1 is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Structural Aspects and Properties

- The study on Structural Aspects and Properties of Salt and Inclusion Compounds explores the structural characteristics of amide-containing isoquinoline derivatives. These compounds exhibit interesting behaviors when treated with different acids, leading to the formation of gels or crystalline solids. The structural analysis revealed insights into the gel formation process and the fluorescence properties of these compounds, providing a foundation for understanding the physical and chemical properties of similar quinoline derivatives (Karmakar, A., Sarma, R., & Baruah, J., 2007).

Synthesis and Antibacterial Activity

- Research on Synthesis and Antibacterial Activity of Ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate shows that the reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone with aromatic aldehydes and ethyl cyanoacetate yields pyranoquinoline derivatives with potential antibacterial properties. These compounds were found to be moderately effective against bacterial growth, highlighting the therapeutic potential of quinoline derivatives in antibacterial applications (Asghari, S., Ramezani, S., & Mohseni, M., 2014).

Antifungal Agents

- Another study on 2-(2-oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents identifies compounds within the quinoline family that demonstrate significant antifungal activity against Candida and Aspergillus species. The research emphasizes the importance of chemical modifications to improve the biological activity and stability of these compounds, suggesting their potential as antifungal agents (Bardiot, D. et al., 2015).

properties

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-14-8-9-15(2)20-18(14)12-16(21(25)23-20)10-11-22-19(24)13-26-17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZYBFFOSMNRTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide hydrochloride](/img/structure/B2376710.png)

![N-(tert-butyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2376713.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2376714.png)

![2-(pyridin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2376718.png)

![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide](/img/structure/B2376721.png)

![(3-(3,5-Dimethoxyphenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2376725.png)

![2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2376727.png)

![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376730.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide](/img/structure/B2376731.png)

![1-Cycloheptyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2376733.png)